Lidocaine-D10
Overview
Description
Lidocaine-d10 is a deuterated form of lidocaine, a widely used local anesthetic and antiarrhythmic agent. The deuterium labeling (d10) makes it particularly useful as an internal standard in mass spectrometry for the quantification of lidocaine in various biological samples . Lidocaine itself was first synthesized in 1943 and has since become a staple in both human and veterinary medicine for its efficacy in numbing tissues and treating arrhythmias .
Mechanism of Action
Target of Action
Lidocaine-D10, a deuterium labeled form of Lidocaine, primarily targets voltage-gated sodium channels (NaVs) in the body . These channels play a crucial role in the generation and conduction of action potentials in neurons and other excitable cells .
Mode of Action
This compound interacts with its primary targets, the voltage-gated sodium channels, by reversibly blocking them . This blocking action inhibits the influx of sodium ions, which in turn inhibits the generation and transmission of action potentials . By doing so, this compound numbs the sensations in the tissues where it is applied, making them transiently incapable of signaling the brain regarding sensations .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It has been found to inhibit the growth, migration, and invasion of gastric carcinoma cells by up-regulating miR-145 expression and further inactivating the MEK/ERK and NF-κB signaling pathways . Additionally, this compound can suppress cancer cell growth in vitro and in vivo via multiple mechanisms, such as regulating epigenetic changes and promoting pro-apoptosis pathways .
Pharmacokinetics
Lidocaine, including its deuterium labeled form this compound, is extensively and rapidly metabolized in the liver, followed by excretion via urine . No more than 10% of the dose is excreted as the parent compound . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can suppress cancer cell growth by single use at different doses or concentrations . This compound could suppress cancer cell growth in vitro and in vivo via multiple mechanisms, such as regulating epigenetic changes and promoting pro-apoptosis pathways, as well as regulating ABC transporters, metastasis, and angiogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.5 x 10-2, which means that the use of lidocaine is predicted to present an insignificant risk to the environment . Furthermore, the metabolism and excretion of this compound can be influenced by the patient’s liver function, which can be affected by various environmental factors .
Biochemical Analysis
Biochemical Properties
Lidocaine-D10, like its parent compound Lidocaine, plays a significant role in biochemical reactions. It primarily acts by blocking sodium channels, thereby inhibiting the conduction of nerve impulses . This action is crucial in its primary function as a local anesthetic .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, it has been shown to decrease the growth, migration, and invasion of gastric carcinoma cells . This is achieved through the up-regulation of miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects primarily by binding to voltage-gated sodium channels on nerve cell membranes . This binding inhibits the influx of sodium ions, preventing the initiation and propagation of action potentials, which results in a reversible interruption of nociceptive conduction, blocking the transmission of pain impulses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study on the dermal effects and pharmacokinetic evaluation of Lidocaine/prilocaine cream in healthy Chinese volunteers showed that after the removal of the residual anesthetic cream, there was a vascular biphasic response with initial transient blanching which reaches a peak at 4.5 h and later more persisting period erythema .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on local anesthesia for adult rodents, Lidocaine was used intravenously in dogs to provide systemic analgesia, ventricular antiarrhythmic treatment, and multiorgan dysfunction attenuation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by CYP1A2, but minor involvement of CYP3A4 is also observed . The major route is deethylation to monoethylglycinexylidide (MEGX) and further deethylation to glycinexylidide and hydrolysis to 2,6-xylidine .
Transport and Distribution
This compound is rapidly absorbed post-administration and has a large volume of distribution . It is extensively metabolized, with around 80% of the dose excreted as metabolites .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with voltage-gated sodium channels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lidocaine-d10 involves the introduction of deuterium atoms into the lidocaine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with 2,6-dimethylaniline and react it with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine in the presence of deuterated solvents to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is critical to achieve the desired deuterium labeling. The final product is typically purified using techniques such as recrystallization or chromatography to ensure it meets the required standards for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions: Lidocaine-d10, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Lidocaine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in biological systems.
Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: Monoethylglycinexylidide (MEGX)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lidocaine-d10 is extensively used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of lidocaine and its metabolites.
Biology: Studying the pharmacokinetics and metabolism of lidocaine in various biological systems.
Medicine: Investigating the efficacy and safety of lidocaine formulations.
Industry: Quality control and validation of analytical methods for lidocaine detection
Comparison with Similar Compounds
Procaine: Another local anesthetic but with a shorter duration of action and different metabolic pathways.
Bupivacaine: A longer-acting local anesthetic with a higher potency but also a higher risk of cardiotoxicity.
Ropivacaine: Similar to bupivacaine but with a better safety profile.
Uniqueness of Lidocaine-d10: this compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference that allows for precise quantification of lidocaine in complex biological matrices using mass spectrometry .
Properties
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVILVZKWQKPM-JKSUIMTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851528-09-1 | |
Record name | 851528-09-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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